(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound is characterized by its unique structure, which includes a purine core substituted with a styryl group and methoxy groups, contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diethyl-2,6-dioxopurine and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-diethyl-2,6-dioxopurine and 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the styryl group at the 8-position of the purine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction, optimizing reaction conditions (temperature, solvent, and reaction time), and employing continuous flow techniques for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the styryl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of ethyl-substituted purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in modulating neurological pathways. It is studied for its potential neuroprotective effects and its ability to interact with specific receptors in the brain, making it a candidate for treating neurodegenerative diseases.
Medicine
In medicine, this compound is investigated for its therapeutic potential in treating conditions such as Parkinson’s disease. It acts as an adenosine receptor antagonist, which can help alleviate symptoms associated with this disorder.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules. Its unique properties make it valuable in drug discovery and development processes.
Mechanism of Action
The mechanism of action of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors, particularly the A2A receptor. By antagonizing this receptor, the compound can modulate neurotransmitter release and neuronal activity, leading to its therapeutic effects in neurological disorders. The molecular pathways involved include the inhibition of adenosine-mediated signaling, which can reduce neuroinflammation and improve motor function.
Comparison with Similar Compounds
Similar Compounds
Istradefylline: A known adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Caffeine: Another adenosine receptor antagonist with stimulant effects.
Theophylline: A bronchodilator that also acts on adenosine receptors.
Uniqueness
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, it has a styryl group that enhances its interaction with the A2A receptor, making it more effective in certain therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFYJVITWLNDJA-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155270-98-7 | |
Record name | (E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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